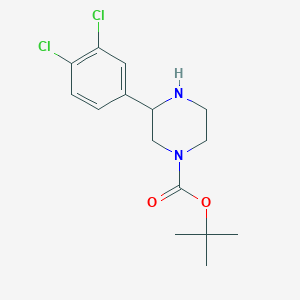

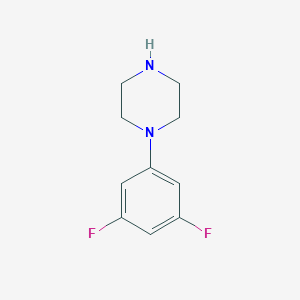

1-Boc-3-(3,4-dichlorophenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Boc-3-(3,4-dichlorophenyl)piperazine” is a chemical compound with the molecular formula C15H20Cl2N2O2 . It is also known by other names such as “Tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate” and “1241681-54-8” among others .

Synthesis Analysis

While specific synthesis methods for “1-Boc-3-(3,4-dichlorophenyl)piperazine” were not found in the search results, it is known that piperazine derivatives like this one can be used in the synthesis of various other compounds. For instance, 1-Boc-piperazine has been used in the preparation of indazole DNA gyrase inhibitors .

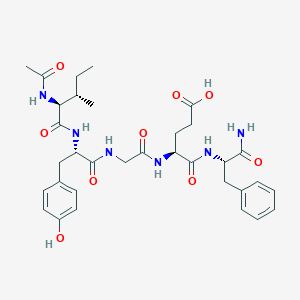

Molecular Structure Analysis

The molecular weight of “1-Boc-3-(3,4-dichlorophenyl)piperazine” is 331.2 g/mol . The InChI string representation of its structure is InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)Cl)Cl .

Physical And Chemical Properties Analysis

The molecular weight of “1-Boc-3-(3,4-dichlorophenyl)piperazine” is 331.2 g/mol . It has a computed XLogP3-AA value of 3.2 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 330.0901833 g/mol . The topological polar surface area is 41.6 Ų . It has a heavy atom count of 21 .

Applications De Recherche Scientifique

Preparation of Piperazine Derivatives

1-Boc-3-(3,4-dichlorophenyl)piperazine is useful for the preparation of (m-phenoxy)phenyl substituted piperazine derivatives . These derivatives can be used in various fields of medicinal chemistry.

Synthesis of Indazole DNA Gyrase Inhibitors

This compound plays a crucial role in the synthesis of indazole DNA gyrase inhibitors . DNA gyrases are essential enzymes that control DNA topology and are targets for antibacterial agents.

Preparation of α,β-Poly (2-Oxazoline) Lipopolymers

1-Boc-3-(3,4-dichlorophenyl)piperazine is used in the preparation of α,β-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization . These polymers have potential applications in drug delivery and tissue engineering.

C–H Functionalization of Piperazines

Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . 1-Boc-3-(3,4-dichlorophenyl)piperazine can be used in these synthetic methods to afford functionalized piperazines.

Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Preparation of Kinase Inhibitors and Receptor Modulators

1-Boc-3-(3,4-dichlorophenyl)piperazine may be used in the preparation of kinase inhibitors and receptor modulators . These compounds are important in the treatment of various diseases, including cancer and neurological disorders.

Propriétés

IUPAC Name |

tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEHFOWFGHHJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390811 |

Source

|

| Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(3,4-dichlorophenyl)piperazine | |

CAS RN |

185110-16-1 |

Source

|

| Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)

![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)